Rhizobitoxine

Descripción

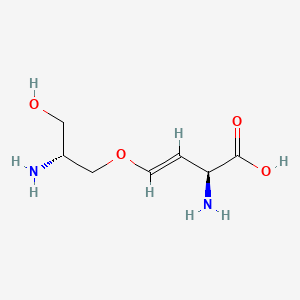

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

37658-95-0 |

|---|---|

Fórmula molecular |

C7H14N2O4 |

Peso molecular |

190.2 g/mol |

Nombre IUPAC |

(E,2S)-2-amino-4-[(2R)-2-amino-3-hydroxypropoxy]but-3-enoic acid |

InChI |

InChI=1S/C7H14N2O4/c8-5(3-10)4-13-2-1-6(9)7(11)12/h1-2,5-6,10H,3-4,8-9H2,(H,11,12)/b2-1+/t5-,6+/m1/s1 |

Clave InChI |

SLUXPOIDTZWGCG-GONBATFASA-N |

SMILES |

C(C(COC=CC(C(=O)O)N)N)O |

SMILES isomérico |

C([C@H](CO/C=C/[C@@H](C(=O)O)N)N)O |

SMILES canónico |

C(C(COC=CC(C(=O)O)N)N)O |

Sinónimos |

(2S,3E)-2-amino-4-((2R)-2-amino-3-hydroxypropoxy)-3-butenoic acid rhizobitoxine |

Origen del producto |

United States |

Microbial Producers and Biosynthetic Pathways of Rhizobitoxine

Identification and Characterization of Rhizobitoxine-Producing Microorganisms

The ability to synthesize this compound has been confirmed in both symbiotic and phytopathogenic bacteria.

Bradyrhizobium elkanii, a symbiotic bacterium that forms nitrogen-fixing nodules on the roots of leguminous plants, is the most well-documented producer of this compound. nih.govresearchgate.netresearchgate.net The production of this compound was initially considered a phytotoxic activity because it can cause foliar chlorosis in certain soybean cultivars. nih.govresearchgate.netfrontiersin.org However, subsequent research revealed that this compound can also enhance nodulation and competitiveness for the bacterium by inhibiting ethylene (B1197577) biosynthesis in the host plant. researchgate.netapsnet.orgnih.gov

Not all strains of B. elkanii produce this compound. Production varies significantly among strains, with some being strong producers while others produce very little or none at all. nih.govasm.org Strains such as USDA61 and USDA94 are frequently cited in research as this compound-producing strains, with USDA94 noted for producing higher quantities in culture than USDA61. tohoku.ac.jpscispace.comoup.com Strain USDA 76T has also been identified as a producer, associated with high chlorosis scores on host plants. d-nb.info

Beyond the symbiotic Bradyrhizobium, this compound production has been identified in phytopathogenic bacteria. Burkholderia andropogonis (previously Pseudomonas andropogonis) is a known producer of this compound. nih.govnih.govnih.gov This broad-host-range plant pathogen causes various diseases in different plant species, and the production of this compound is implicated in some disease symptoms like leaf chlorosis. nih.govresearchgate.netfrontiersin.org

Additionally, genomic studies have identified the genetic machinery for this compound biosynthesis in other plant pathogens. The genome of Xanthomonas oryzae, the causal agent of bacterial blight in rice, contains a putative this compound transposon, suggesting the potential for this compound production. researchgate.nettohoku.ac.jpfrontiersin.orgtohoku.ac.jp The presence of these genes, often flanked by insertion sequences, in diverse and unrelated bacterial genera suggests that the capability for this compound synthesis may have spread through horizontal gene transfer. biorxiv.org

The distribution of this compound-producing bacteria shows geographic patterns. Strains of B. elkanii are endemic to soils in various parts of the world, including the southeastern United States and Asia. researchgate.netoup.com Studies in Korea and Japan have shown that B. elkanii is often more dominant in southern, warmer regions compared to other Bradyrhizobium species like B. japonicum and B. diazoefficiens, which are more prevalent in northern areas. d-nb.infooup.com

Significant variation in this compound production exists among strains isolated from different geographical locations. For instance, bradyrhizobial isolates from a Japanese population of Amphicarpaea edgeworthii were found to produce this compound, while isolates from its North American relative, Amphicarpaea bracteata, did not. cdnsciencepub.com This geographic and strain-level variability in toxin production can influence symbiotic compatibility and outcomes. cdnsciencepub.comannualreviews.org The genetic diversity among strains from different regions suggests that local environmental conditions and host plant genotypes play a role in shaping the distribution and evolution of this compound-producing populations. d-nb.info

Table 1: Known and Potential Microbial Producers of this compound

Generated code Table of Mentioned Compounds

Generated html Genetic Determinants of this compound Biosynthesis (rtx Operon)

Identification and Roles of Downstream Open Reading Frames (ORFs) and Accessory Genes (rtxDEF)

Subsequent to the identification of the primary this compound biosynthesis genes, rtxA and rtxC, further research has elucidated the role of additional downstream open reading frames (ORFs) and accessory genes, collectively known as rtxDEFG, in the production of this compound. oup.comoup.com

Comparative genomic analyses with Bradyrhizobium japonicum and Xanthomonas oryzae suggested that the this compound gene cluster extends beyond rtxAC to include four more genes: rtxD, rtxE, rtxF, and rtxG. oup.comoup.com Reverse transcription-PCR analysis has confirmed that these six genes, rtxACDEFG, are expressed as a single transcriptional unit, or operon. oup.comoup.com

Mutational studies have been crucial in defining the function of these accessory genes. While the rtxA gene is absolutely essential for this compound synthesis, mutations in rtxD, rtxE, and rtxG have been shown to significantly reduce its production. oup.comoup.com This indicates that the protein products of these genes, while not indispensable, play important roles in the biosynthetic pathway. oup.comoup.com

Homology searches have provided further insights into the putative functions of the RtxD, RtxE, RtxF, and RtxG proteins. The amino acid sequences of these proteins show homology to glutamine amidotransferase class I, permeases of the drug/metabolite transporter superfamily, biotin (B1667282) carboxylase, and glutamine synthetase, respectively. oup.com These homologies suggest potential roles in substrate provision, transport, and regulation of the biosynthetic process.

Transcriptional Regulation and Expression of Biosynthetic Genes

The expression of the this compound biosynthetic genes is a regulated process. Studies have shown that the rtxACDEFG genes likely form a single transcriptional unit, suggesting coordinated regulation of the entire pathway. oup.comoup.com Evidence for this comes from reverse transcription-PCR experiments that detected transcripts spanning the intergenic regions between these genes. oup.comoup.com

A putative -35/-10 promoter has been identified upstream of the rtx gene cluster, which is believed to drive the transcription of the entire operon. oup.comoup.com Further research into the specific regulatory elements and transcription factors that control the activity of this promoter is ongoing.

Interestingly, in some strains of Bradyrhizobium japonicum, the expression of the this compound genes involves a -1 translational frameshift. pnas.orgpnas.org The rtxB open reading frame overlaps with rtxA, and the production of a functional RtxB protein, which has homology to O-acetylhomoserine sulfhydrolase, requires this frameshift to occur. pnas.orgpnas.org This unusual regulatory mechanism appears to be highly efficient in Escherichia coli, with a reported frequency of 80-90%. pnas.orgpnas.org

Proposed Biosynthetic Pathway Intermediates

Serinol as a Precursor

Serinol has been identified as a crucial precursor in the biosynthesis of this compound. oup.comnih.govgoogle.com Its abundance in soybean nodules formed by Bradyrhizobium elkanii initially suggested its involvement. nih.gov Further evidence came from mutational analyses. Mutants with a disrupted N-terminal domain of the rtxA gene were unable to produce serinol. google.comnih.gov The N-terminal region of the RtxA protein shows homology to aminotransferases, which is consistent with its role in serinol formation. pnas.orgpnas.orgnih.gov

Molecular Steps in the Conversion from Precursors to this compound

The biosynthesis of this compound from its precursors involves a series of enzymatic steps encoded by the rtx gene cluster.

Serinol Formation: The N-terminal domain of the bifunctional RtxA protein, which exhibits aminotransferase activity, is responsible for the synthesis of serinol. pnas.orgpnas.orgnih.gov

Dihydrothis compound Synthesis: The C-terminal domain of the RtxA protein, which shows homology to O-acetylhomoserine sulfhydrolase, catalyzes the formation of dihydrothis compound. pnas.orgpnas.orgnih.gov This step likely involves the condensation of serinol with a homoserine moiety. nih.gov The addition of O-acetylhomoserine to cultures of Agrobacterium tumefaciens carrying the rtxACDEFG genes was shown to foster this compound production, supporting its role as a precursor. oup.comnih.gov

Conversion to this compound: The final step in the pathway is the desaturation of dihydrothis compound to form this compound. This reaction is catalyzed by the RtxC protein, which functions as a dihydrothis compound desaturase. nih.govresearchgate.netnih.govasm.orgludwig.guru The RtxC protein is homologous to fatty acid desaturases and contains conserved domains, including a copper-binding signature and histidine residues, characteristic of membrane-bound desaturases. nih.govresearchgate.netnih.govasm.org This desaturation introduces the characteristic double bond in the this compound molecule. nih.gov

Evolutionary Insights into this compound Biosynthesis Gene Acquisition

The distribution and organization of the this compound biosynthesis genes suggest that horizontal gene transfer has played a significant role in their acquisition by different bacterial species. The rtx gene cluster in B. elkanii is located in a region that also contains nodulation and symbiotic nitrogen fixation genes. nih.gov

Interestingly, a highly conserved rtx gene cluster is also found in Bradyrhizobium japonicum USDA110, a strain that does not produce this compound. nih.gov This suggests that the genes may have been acquired by a common ancestor and subsequently lost or silenced in some lineages. The presence of rtx gene homologues in the genomes of other bacteria, such as the plant pathogen Xanthomonas oryzae, further supports the idea of horizontal gene transfer. nih.gov

The rtx island, a contiguous region of approximately 9 kb containing the rtxACDEFG genes, has been identified in B. elkanii. asm.org The presence of insertion sequences and plasmids in some Bradyrhizobium strains, which are known to facilitate horizontal gene transfer, provides a potential mechanism for the movement of the rtx gene cluster between different bacterial genomes. asm.org This mobility could explain the presence of this compound production in both symbiotic and pathogenic bacteria.

Table of Research Findings on rtx Gene Function

| Gene | Proposed Function/Role | Supporting Evidence |

| rtxA (N-terminal) | Serinol biosynthesis (aminotransferase activity) | - Homology to aminotransferases. pnas.orgpnas.orgnih.gov- Mutants with N-terminal disruption do not produce serinol. google.comnih.gov |

| rtxA (C-terminal) | Dihydrothis compound synthesis (O-acetylhomoserine sulfhydrolase activity) | - Homology to O-acetylhomoserine sulfhydrolase. pnas.orgpnas.orgnih.gov- Mutants with C-terminal disruption accumulate serinol but not dihydrothis compound. nih.gov |

| rtxC | Dihydrothis compound desaturase | - Homology to fatty acid desaturases. nih.govresearchgate.netnih.govasm.org- rtxC mutants accumulate dihydrothis compound and do not produce this compound. nih.govasm.orgscispace.comnih.govnih.govasm.org |

| rtxD | Accessory role in biosynthesis (putative glutamine amidotransferase) | - Homology to glutamine amidotransferase. oup.com- rtxD mutants show reduced this compound production. oup.comoup.com |

| rtxE | Accessory role in biosynthesis (putative permease) | - Homology to drug/metabolite transporters. oup.com- rtxE mutants show reduced this compound production. oup.comoup.com |

| rtxF | Accessory role in biosynthesis (putative biotin carboxylase) | - Homology to biotin carboxylase. oup.com |

| rtxG | Accessory role in biosynthesis (putative glutamine synthetase) | - Homology to glutamine synthetase. oup.com- rtxG mutants show reduced this compound production. oup.comoup.com |

Evidence of Putative Transposon-Mediated Horizontal Gene Transfer

The distribution of this compound production among phylogenetically diverse bacteria suggests that the genetic determinants for its biosynthesis have been mobilized through horizontal gene transfer (HGT). nih.govnih.gov The primary evidence for this transfer mechanism comes from the genetic context of the this compound biosynthesis (rtx) genes in various species. tohoku.ac.jpnih.gov

In the nitrogen-fixing symbiont Bradyrhizobium elkanii, the rtx gene cluster is located in a genomic region that also contains genes related to nodulation and symbiotic nitrogen fixation. nih.gov This clustering of symbiosis-related genes on mobile genetic elements like symbiotic plasmids or genomic islands is a well-documented phenomenon in rhizobia, facilitating their transfer between different bacterial lineages. nih.govnih.govoup.com The successful transfer of rhizobial symbiosis genes can allow recipient bacteria, which are adapted to specific soil conditions, to form symbiotic relationships with new legume hosts. nih.gov

Further compelling evidence emerged from the genome sequencing of Xanthomonas oryzae, a plant pathogen responsible for bacterial blight in rice. Analysis of its genome revealed the presence of a putative this compound transposon. tohoku.ac.jpnih.gov Transposable elements are key drivers of HGT, as they can move themselves and adjacent genes between different locations within a genome or between different genomes. mdpi.com The discovery of a highly homologous rtx gene cluster in such a distantly related bacterium strongly supports the hypothesis that these genes have been transferred across genera. tohoku.ac.jp The process of HGT is considered a significant factor in the evolution of rhizobial symbiosis genes. oup.comfrontiersin.org

Comparative Genomics of rtx Loci Across Bacterial Species

Comparative analysis of the this compound biosynthesis (rtx) loci in different producing bacteria reveals both conserved core components and notable variations. The primary producers studied are the legume symbiont Bradyrhizobium elkanii and the plant pathogen Burkholderia andropogonis. nih.govasm.org Additionally, homologous rtx gene clusters have been identified in other species, such as Xanthomonas oryzae. tohoku.ac.jpnih.gov

Initial studies in B. elkanii identified two genes, rtxA and rtxC, as essential for this compound production. asm.orgresearchgate.netasm.org The rtxA gene is responsible for the initial steps, including the formation of serinol and dihydrothis compound. nih.govresearchgate.net The rtxC gene encodes a dihydrothis compound desaturase, which carries out the final step of converting dihydrothis compound into this compound. nih.govresearchgate.net The product of rtxC shows high homology to fatty acid desaturases. researchgate.netasm.org

Subsequent research and comparative genome analysis, particularly with B. japonicum (a non-producer that surprisingly contains highly conserved rtx gene homologs) and X. oryzae, suggested the rtx locus is more extensive. nih.govoup.com It is now understood to be an operon, designated rtxACDEFG, where all genes are expressed as a single transcriptional unit. oup.comoup.com While rtxA is absolutely essential for synthesis, mutations in rtxD, rtxE, and rtxG lead to a significant reduction in this compound production, indicating their involvement in the pathway. oup.comoup.com In contrast, some pathogenic Burkholderia species have been found to possess the rtxA, rtxC, and rtxD genes. mdpi.com

The table below summarizes the key genes of the rtx locus and their identified presence in different bacterial species.

Interactive Data Table: Comparison of rtx Gene Loci Across Bacterial Species

| Gene | Function | Bradyrhizobium elkanii | Burkholderia andropogonis | Xanthomonas oryzae pv. oryzae |

| rtxA | Dihydrothis compound synthase (catalyzes early steps) | Present and essential oup.comoup.com | Present mdpi.commdpi.com | Present (homolog) tohoku.ac.jp |

| rtxC | Dihydrothis compound desaturase (final step) | Present and essential asm.orgresearchgate.net | Present mdpi.com | Present (homolog) tohoku.ac.jp |

| rtxD | Involved in this compound biosynthesis | Present oup.com | Present mdpi.com | Present (homolog) oup.com |

| rtxE | Involved in this compound biosynthesis | Present oup.com | Not explicitly reported | Present (homolog) oup.com |

| rtxF | Part of the rtx operon | Present oup.com | Not explicitly reported | Present (homolog) oup.com |

| rtxG | Involved in this compound biosynthesis | Present oup.com | Not explicitly reported | Present (homolog) oup.com |

Molecular and Biochemical Mechanisms of Rhizobitoxine Action

Enzymatic Targets and Inhibition Kinetics

Rhizobitoxine is recognized for its potent and specific inhibition of two primary enzymes: 1-aminocyclopropane-1-carboxylate (ACC) synthase and β-cystathionase. These enzymes play pivotal roles in the biosynthesis of ethylene (B1197577) and the amino acid methionine, respectively.

A primary target of this compound is 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting enzyme in the ethylene biosynthesis pathway in higher plants. tohoku.ac.jpnih.govasm.organnualreviews.orgnih.gov This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene. tohoku.ac.jpresearchgate.net this compound's inhibition of ACC synthase is a key mechanism by which it modulates plant development and responses. nih.govoup.com While some sources describe the inhibition of β-cystathionase as irreversible, the nature of ACC synthase inhibition is consistently characterized as strong and competitive. tohoku.ac.jpresearchgate.net

This compound acts as a strong competitive inhibitor of ACC synthase with respect to the substrate SAM. nih.govresearchgate.net This means that this compound binds to the active site of the enzyme, thereby preventing the binding of SAM and halting the production of ACC. The inhibition is highly potent, with a very low inhibition constant (Ki) of 0.025 μM for the tomato ACC synthase isoform bLE-ACS2. nih.govresearchgate.net This high affinity indicates that this compound is a powerful inhibitor of this key enzyme in ethylene biosynthesis. nih.govasm.org The double bond between the third and fourth carbons in the this compound molecule is thought to be critical for its potent inhibitory activity on ACC synthase. tohoku.ac.jpresearchgate.net Its precursor, dihydrothis compound, which lacks this double bond, is about 100-fold less effective as an inhibitor. nih.gov

Aminoethoxyvinylglycine (AVG) is another well-known inhibitor of ACC synthase and is structurally analogous to this compound. nih.govpsu.edu Both compounds are enol-ether amino acids and potent inhibitors of ethylene synthesis. tohoku.ac.jppsu.edu Studies comparing the two have shown that they both act as competitive inhibitors of ACC synthase. researchgate.net In a study using tomato ACC synthase bLE-ACS2, AVG exhibited a slightly lower Ki value of 0.019 μM, making it approximately 1.7 times more effective than this compound as an inhibitor of this specific enzyme isoform. nih.govasm.org Despite this small difference, both are considered highly potent inhibitors of ethylene biosynthesis. tohoku.ac.jpnih.gov

Table 1: Inhibition Constants (Ki) for ACC Synthase Inhibitors

| Inhibitor | Target Enzyme | Substrate | Km for SAM (μM) | Ki (μM) | Source(s) |

|---|---|---|---|---|---|

| This compound | Tomato ACC synthase (bLE-ACS2) | S-adenosylmethionine (SAM) | 29 | 0.025 | nih.govresearchgate.net |

The first identified biochemical function of this compound was its ability to inhibit β-cystathionase, an enzyme involved in the methionine biosynthesis pathway. researchgate.netontosight.ai As an analog of cystathionine (B15957), this compound irreversibly inhibits β-cystathionase in both bacteria and plants. tohoku.ac.jpresearchgate.netresearchgate.net This enzyme catalyzes the cleavage of cystathionine to produce homocysteine, a precursor to methionine. researchgate.net The inhibition of β-cystathionase by this compound can lead to an accumulation of cystathionine. nih.gov For instance, in corn seedlings treated with this compound, there was a significant, up to 22-fold, increase in radioactive cystathionine. nih.gov The sensitivity of β-cystathionase to this compound can vary between organisms. asm.org For example, β-cystathionase from E. coli K-12 was found to be about three times less sensitive to this compound than the enzyme from Salmonella typhimurium. nih.gov

Table 2: Comparative Sensitivity of β-Cystathionase to this compound

| Organism | Enzyme | Inhibition Constant (Ki) | Source(s) |

|---|---|---|---|

| E. coli DH5α | β-Cystathionase | 3 μM | asm.org |

| Bradyrhizobium elkanii USDA 94 | β-Cystathionase | 22 μM | asm.org |

Irreversible Inhibition of 1-Aminocyclopropane-1-carboxylate (ACC) Synthase (EC 4.4.1.14)

Downstream Biochemical and Physiological Consequences in Host Organisms

The enzymatic inhibition caused by this compound triggers a series of downstream effects in the host organism, primarily by altering the levels of the plant hormone ethylene.

By potently inhibiting ACC synthase, this compound directly curtails the production of ACC, the immediate precursor to ethylene. tohoku.ac.jpnih.govresearchgate.net This reduction in ACC levels leads to a subsequent decrease in ethylene biosynthesis within the plant. tohoku.ac.jp Ethylene is a critical signaling molecule in plants, regulating a wide array of developmental processes and stress responses. apsnet.org Consequently, the this compound-induced reduction in ethylene can have profound physiological effects. For example, in the context of the rhizobia-legume symbiosis, ethylene is known to negatively regulate nodule formation. tohoku.ac.jpnih.govapsnet.org By inhibiting ethylene production, this compound produced by symbiotic bacteria like Bradyrhizobium elkanii can enhance nodulation and the competitiveness of the bacteria. tohoku.ac.jp This modulation of ethylene signaling is a key strategy employed by this compound-producing microbes to manipulate their host's physiology for their own benefit. tohoku.ac.jpnih.gov

Alteration of Methionine Levels and Associated Metabolic Fluxes

This compound exerts a significant influence on the metabolic pathways of plants, most notably by disrupting the biosynthesis of the essential amino acid, methionine. nih.govpnas.org The primary molecular target of this compound is the enzyme β-cystathionase (also known as cystathionine β-lyase), a key catalyst in the methionine biosynthesis pathway. nih.govresearchgate.netresearchgate.net This enzyme is responsible for the α,β-elimination of cystathionine to produce homocysteine, a direct precursor to methionine. nih.gov this compound acts as a suicide substrate for β-cystathionase, irreversibly inactivating the enzyme and thereby blocking the transsulfuration pathway. pnas.orgnih.gov

This inhibition has direct and observable consequences on the plant's metabolic state. The blockage of β-cystathionase leads to a measurable decrease in the endogenous concentration of methionine. researchgate.netresearchgate.net In susceptible plants, such as certain soybean cultivars, this methionine deficiency manifests as foliar chlorosis, a yellowing of the leaves. researchgate.netresearchgate.netresearchgate.net Research has demonstrated that this chlorosis can be alleviated by the external application of methionine, confirming that the symptom is a direct result of insufficient methionine biosynthesis. researchgate.netresearchgate.net

The disruption of this metabolic flux also causes an accumulation of methionine precursors located upstream of the enzymatic block. researchgate.net Studies on soybeans inoculated with this compound-producing Bradyrhizobium elkanii have shown that while methionine levels in the upper shoots decrease, the concentrations of its precursors, specifically homoserine and aspartate, increase significantly. researchgate.netresearchgate.net This accumulation further illustrates the specific point of inhibition within the metabolic pathway.

The central role of methionine extends beyond protein synthesis. It is the precursor for S-adenosylmethionine (AdoMet or SAM), a universal methyl group donor involved in numerous metabolic reactions and the biosynthesis of several key compounds, including the plant hormone ethylene. pnas.orgnih.gov Therefore, by altering methionine levels, this compound initiates a cascade of effects that perturb critical cellular functions and hormonal balances.

Table 1: Effect of this compound on Amino Acid Levels in Soybean Shoots

This table summarizes findings from studies on soybeans inoculated with wild-type (this compound-producing) B. elkanii versus a this compound-deficient mutant. The data illustrates the metabolic shift caused by this compound's inhibition of β-cystathionase.

| Amino Acid | Effect of this compound | Metabolic Role | Reference |

| Methionine | Decrease | Essential amino acid; precursor to S-adenosylmethionine (AdoMet) | researchgate.netresearchgate.net |

| Homoserine | Increase | Precursor in the methionine biosynthesis pathway | researchgate.net |

| Aspartate | Increase | Precursor for the aspartate family of amino acids, including methionine | researchgate.netresearchgate.net |

| Cystathionine | Increase | Intermediate in the transsulfuration pathway, substrate for β-cystathionase | researchgate.netnih.gov |

Indirect Effects on Other Plant Hormonal Pathways

The impact of this compound extends beyond methionine metabolism, indirectly influencing several key plant hormonal pathways, primarily through its potent inhibition of ethylene biosynthesis. researchgate.nettandfonline.com Ethylene, a gaseous hormone regulating numerous aspects of plant growth, development, and stress responses, is synthesized from S-adenosylmethionine (AdoMet). researchgate.net this compound inhibits the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase, which catalyzes the conversion of AdoMet to ACC, the immediate precursor of ethylene. nih.govresearchgate.net This action effectively reduces ethylene production in the plant. researchgate.net This modulation of ethylene levels appears to be a key factor in the symbiotic relationship between rhizobia and host legumes, as reduced ethylene can enhance the nodulation process. nih.govresearchgate.net

The inhibition of ethylene biosynthesis creates a nexus of interaction with other major plant hormones:

Auxin: There is a well-established link between auxin (e.g., indole-3-acetic acid or IAA) and ethylene, where auxin is known to stimulate ethylene production. nih.govashs.orgcas.cz This auxin-induced ethylene synthesis is mediated by an increase in the activity of ACC synthase. nih.govnih.gov By inhibiting ACC synthase, this compound and its structural analogs like aminoethoxyvinylglycine (AVG) can block or significantly reduce auxin-induced ethylene production. tandfonline.comnih.govnih.gov This interference can alter plant developmental processes that are co-regulated by auxin and ethylene, such as root formation and bud development. ashs.org

Cytokinins: Cytokinins are plant hormones that regulate cell division and shoot formation. tandfonline.com They can act synergistically with auxin to stimulate ethylene production. nih.gov The ability of this compound to suppress ACC synthase activity means it can dampen this synergistic effect, thereby altering the physiological outcomes of auxin-cytokinin interactions. nih.gov While some rhizobia produce growth-promoting cytokinins, the presence of this compound modulates the hormonal environment by controlling a key downstream signaling molecule, ethylene. frontiersin.orgmdpi.com

Abscisic Acid (ABA): Abscisic acid is a plant hormone critically involved in responses to environmental stress, such as drought, and in processes like seed dormancy. gcwgandhinagar.com Certain ABA-regulated processes are mediated through ethylene. For instance, ABA-induced callus formation in citrus has been shown to be dependent on ethylene production and is inhibited by this compound analogs. nih.govnih.gov This demonstrates that this compound's effect on ethylene can directly counter or modify the physiological actions of ABA. nih.gov

Table 2: Summary of this compound's Indirect Interactions with Plant Hormonal Pathways

| Plant Hormone | Interaction with Ethylene | Effect of this compound (via Ethylene Inhibition) | Physiological Consequence | Reference |

| Auxin | Auxin stimulates ethylene production by inducing ACC synthase. | Blocks or reduces auxin-induced ethylene production. | Alters processes like bud growth inhibition and adventitious rooting. | tandfonline.comnih.govashs.org |

| Cytokinin | Acts synergistically with auxin to promote ethylene production. | Dampens the synergistic effect of auxin and cytokinin on ethylene synthesis. | Modifies outcomes of auxin-cytokinin balance, such as lateral shoot growth. | nih.gov |

| Abscisic Acid (ABA) | Some ABA responses are mediated by ethylene. | Inhibits ethylene-dependent ABA actions. | Prevents ABA-induced processes like callus formation. | nih.govnih.gov |

Ecological and Biological Roles in Plant Microbe Interactions

Role in Legume-Rhizobia Symbiotic Interactions

The production of rhizobitoxine by Bradyrhizobium elkanii significantly influences the establishment and development of the symbiotic relationship with host legumes. Its primary role is to enhance nodule formation by mitigating the inhibitory effects of ethylene (B1197577), a plant hormone known to negatively regulate nodulation. nih.govapsnet.org

Enhancement of Nodule Formation and Development

This compound promotes the formation and development of nitrogen-fixing nodules on the roots of susceptible leguminous plants. apsnet.orgnih.gov This enhancement is a direct consequence of its ability to interfere with the plant's ethylene production, thereby overcoming a key regulatory barrier to nodulation.

Ethylene is a potent inhibitor of nodule development in many legume species. apsnet.orgnih.gov this compound counters this effect by inhibiting the activity of ACC (1-aminocyclopropane-1-carboxylate) synthase, a key enzyme in the ethylene biosynthesis pathway in host roots. nih.govoup.com By reducing ethylene levels, this compound facilitates the successful initiation and maturation of nodules. apsnet.orgnih.gov Studies have shown that in the absence of this compound, as seen in mutant bacterial strains, there is an increase in ethylene evolution from the host plant's roots, which corresponds with a decrease in nodulation. nih.gov For instance, in mungbean (Vigna radiata), this compound-producing strains induced significantly more mature nodules than mutant strains unable to produce the compound. apsnet.orgnih.gov The application of ethylene inhibitors, such as aminoethoxyvinylglycine (AVG), to plants inoculated with these mutant strains was able to partially restore the wild-type nodulation pattern, further confirming the role of this compound in counteracting ethylene's negative effects. apsnet.org

The process of nodulation begins with the infection of root hairs by rhizobia, leading to the formation of an infection thread, a tubular structure that guides the bacteria into the root cortex where nodule primordia (the initial clusters of dividing cells that will form the nodule) are developing. researchgate.net Ethylene has been shown to negatively regulate the formation of both infection threads and nodule primordia. nih.gov By inhibiting ethylene synthesis, this compound promotes the successful development of these initial symbiotic structures. nih.govoup.com Research on legumes with mutated ethylene receptors has demonstrated a marked increase in the number of infection threads and nodule primordia, highlighting the repressive role of ethylene that this compound helps to overcome. nih.gov

Influence on Rhizobial Nodulation Competitiveness

In the soil, various strains of rhizobia compete to form nodules on a host plant. The ability of a particular strain to outcompete others is known as nodulation competitiveness. This compound production has been identified as a significant factor in enhancing the competitiveness of B. elkanii. nih.govoup.com This competitive advantage is particularly evident in host plants where nodulation is sensitive to ethylene. nih.gov

Regression analysis has quantified this advantage, showing that this compound production by B. elkanii USDA94 increased its nodulation competitiveness on Macroptilium atropurpureum (Siratro) by approximately tenfold compared to a non-producing mutant strain. oup.com This enhancement of competitiveness by this compound appears to occur at a later stage of nodule development, a unique characteristic compared to other known rhizobial factors that typically act earlier in the rhizosphere. oup.com This late-acting mechanism could be particularly beneficial for inoculant strains, which often struggle to form nodules in the later stages of the host plant's nodulation process. oup.com

| Host Plant | Effect of this compound on Competitiveness | Reference |

| Macroptilium atropurpureum (Siratro) | Significantly enhanced | nih.govoup.com |

| Vigna radiata (Mungbean) | Enhanced | scispace.com |

| Amphicarpaea edgeworthii | Enhanced | scispace.com |

Specificity of Host Plant Response to this compound (e.g., Soybean vs. Mungbean/Siratro)

The effect of this compound on nodulation is not uniform across all legume species; it is highly dependent on the host plant's sensitivity to ethylene. nih.gov In some legumes, such as soybean (Glycine max), nodulation is generally not sensitive to ethylene. apsnet.orgnih.gov Consequently, the production of this compound by B. elkanii does not provide a significant nodulation advantage in many soybean cultivars. nih.gov In fact, in susceptible soybean varieties, this compound can cause foliar chlorosis (yellowing of the leaves). nih.govnih.gov

| Host Plant | Sensitivity of Nodulation to Ethylene | Effect of this compound on Nodulation | Reference |

| Soybean (Glycine max) | Generally insensitive | No significant enhancement; can cause chlorosis | apsnet.orgnih.govnih.gov |

| Mungbean (Vigna radiata) | Sensitive | Enhances nodule formation | apsnet.orgnih.govoup.com |

| Siratro (Macroptilium atropurpureum) | Sensitive | Enhances nodulation and competitiveness | nih.govnih.govoup.com |

Interplay with Nitrogen Fixation Efficiency

While this compound production enhances nodulation and competitiveness, its relationship with the efficiency of nitrogen fixation is complex and not always positive. frontiersin.org Nitrogen fixation is the process by which atmospheric nitrogen is converted into ammonia, a form usable by the plant. frontiersin.org The primary benefit of the rhizobia-legume symbiosis for the plant is this supply of fixed nitrogen. frontiersin.org

Involvement in Plant Pathogenesis and Host Defense Evasion

This compound is not merely a metabolic byproduct; it is an active agent in the dialogue between the producing microbe and its plant host. It contributes to the bacterium's pathogenic strategy by inducing symptoms in the plant and by actively suppressing the plant's natural defense mechanisms.

This compound is a recognized phytotoxin, meaning it is toxic to plants. researchgate.net Its most visually striking effect on sensitive host plants, such as certain soybean cultivars, is the induction of foliar chlorosis—a yellowing of the new leaf tissues. tohoku.ac.jpannualreviews.org This symptom is a direct result of this compound's interference with a crucial plant metabolic pathway.

The primary molecular target of this compound in this context is the enzyme β-cystathionase. researchgate.net This enzyme is vital for the synthesis of the essential amino acid methionine. researchgate.net By irreversibly inhibiting β-cystathionase, this compound effectively blocks methionine production, leading to its deficiency within the plant tissues. researchgate.netfrontiersin.org Methionine is a precursor for numerous essential compounds, including S-adenosylmethionine (SAM), which is involved in the biosynthesis of chlorophyll (B73375). The disruption of this pathway leads to insufficient chlorophyll synthesis, resulting in the characteristic chlorotic symptoms observed in new growth. annualreviews.org The phytotoxicity of this compound is potent enough that it has been considered for development as a commercial herbicide. researchgate.netfrontiersin.org Its effects can vary significantly among different plant species, with some, like sorghum, being highly sensitive, while others, such as wheat and Kentucky bluegrass, show tolerance. frontiersin.org

A key strategy for successful pathogenesis is the evasion or suppression of the host's immune system. This compound plays a crucial role in this process by inhibiting the production of ethylene, a key plant hormone involved in signaling defense responses against pathogens. tohoku.ac.jpmdpi.com

This compound achieves this by targeting and inhibiting another critical plant enzyme: 1-aminocyclopropane-1-carboxylate (ACC) synthase. researchgate.netnih.gov ACC synthase catalyzes the rate-limiting step in the ethylene biosynthesis pathway, converting S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene. researchgate.netnih.gov By blocking this enzyme, this compound effectively curtails the plant's ability to produce ethylene in response to pathogenic threats. mdpi.commdpi.comresearchgate.net This suppression of ethylene synthesis can dampen the host's defense reactions, allowing the this compound-producing bacterium to establish itself more effectively. researchgate.net This mechanism is not only relevant in pathogenic interactions but also plays a positive role in symbiotic relationships, where controlling the host's defense response is necessary for successful nodulation. tohoku.ac.jpmdpi.comnih.gov

Broader Ecological Impacts and Interactions

The influence of this compound extends beyond the immediate host-pathogen dynamic, affecting the broader ecological community, including competing plants and other microorganisms in the plant's vicinity.

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. nih.govagriculturejournals.cz These biochemicals, known as allelochemicals, can give the producing organism a competitive advantage. frontiersin.org this compound, with its demonstrated phytotoxic properties, functions as an allelochemical, enabling the producing bacterium to suppress competing plant species. omu.edu.tr

The release of this compound into the soil can inhibit the growth of nearby susceptible plants, including non-host species and weeds. mdpi.comnih.gov This gives the host plant of the this compound-producing bacterium a competitive edge for resources like nutrients, water, and light. frontiersin.org The herbicidal potential of this compound has been demonstrated against various plant seedlings, where its phytotoxicity was found to be comparable to the commercial herbicide amitrole (B94729) on a weight basis. frontiersin.org This suppression of competing flora is a clear example of how a microbial secondary metabolite can shape the composition of a plant community.

In addition to its effects on plants, this compound exhibits antifungal properties, providing a protective benefit to its host plant by inhibiting fungal pathogens. A notable example is its activity against Macrophomina phaseolina, the fungus responsible for charcoal rot disease in soybeans and other leguminous crops. researchgate.netmdpi.com

Research has shown that this compound can directly inhibit the hyphal growth of M. phaseolina. researchgate.net Inoculation of soybean roots with this compound-producing Bradyrhizobium japonicum significantly reduced the incidence of charcoal rot disease. mdpi.com The toxin was detected in the roots of these protected soybean plants, indicating its direct role in disease suppression. researchgate.net This antifungal activity demonstrates that this compound can function as a biocontrol agent, protecting the host plant from other pathogenic threats in the soil. researchgate.netresearchgate.net

The production of this compound can significantly influence the composition and dynamics of microbial communities in both the rhizosphere (the soil region around the roots) and the phyllosphere (the aerial surfaces of the plant). tohoku.ac.jpmdpi.com This modulation is largely driven by the inhibition of plant ethylene synthesis. tohoku.ac.jp

Advanced Research Methodologies and Biotechnological Applications

Genetic and Mutational Analysis for Functional Elucidation

Genetic manipulation of rhizobitoxine-producing bacteria, particularly Bradyrhizobium elkanii, has been a cornerstone in understanding the biosynthesis of this compound. The creation and analysis of mutants have allowed researchers to assign functions to specific genes within the this compound biosynthesis (rtx) gene cluster.

Gene Complementation and Heterologous Expression Studies

Gene complementation has been a powerful tool to confirm the function of the rtx genes. In these experiments, a functional copy of a mutated gene is reintroduced into the deficient mutant to see if the wild-type phenotype can be restored. For instance, the introduction of a cosmid containing the rtxA and downstream ORFs into the large-deletion mutant USDA94Δrtx::Ω1 successfully restored this compound production. nih.govresearchgate.net Similarly, introducing a cosmid carrying the rtxC gene into the ΔrtxC mutant complemented the this compound production, confirming the function of rtxC in the final biosynthetic step. scispace.com

Heterologous expression, the expression of a gene in a different organism, has also been employed to study this compound biosynthesis. The rtxACDEFG genes from B. elkanii were introduced into Agrobacterium tumefaciens, a bacterium that does not naturally produce this compound. tohoku.ac.jpoup.com While the genes were expressed, this compound was not produced unless the precursor O-acetylhomoserine was added to the culture medium. oup.com This demonstrated that while the introduced genes were functional, the heterologous host lacked the necessary precursors for this compound synthesis. oup.com The culture supernatant from the engineered A. tumefaciens was shown to inhibit both β-cystathionase and 1-aminocyclopropane-1-carboxylate (ACC) synthase, confirming the production of biologically active this compound. oup.com

Analytical Methods for Research and Quantification

The accurate detection and quantification of this compound and its intermediates are crucial for research into its biosynthesis, metabolism, and biological effects. A variety of analytical methods have been developed and refined for this purpose.

Enzymatic Assays for Inhibitory Activity (e.g., ACC Synthase Inhibition Assays)

The inhibitory effect of this compound on specific enzymes forms the basis of sensitive enzymatic assays. This compound is a potent inhibitor of both β-cystathionase and ACC synthase. tohoku.ac.jpasm.org An assay based on the inhibition of ACC synthase has been developed and is particularly sensitive. asm.orgnih.gov This assay measures the activity of ACC synthase, a key enzyme in the ethylene (B1197577) biosynthesis pathway, in the presence and absence of this compound. asm.orgnih.gov The degree of inhibition is proportional to the concentration of this compound. asm.org This method is sensitive enough to detect this compound at concentrations as low as 0.02 μM. asm.orgnih.gov The oxidized form of this compound, dihydrothis compound, is approximately 99% less potent as an inhibitor of ACC synthase, making this assay highly specific for the biologically active form of the toxin. scispace.comtohoku.ac.jp

Similarly, an assay based on the inhibition of β-cystathionase from Salmonella typhimurium has been developed and can detect picomole amounts of this compound. nih.gov These enzymatic assays are valuable tools for screening for this compound production and for studying its biological activity. oup.comoup.com

Table 2: Comparison of Enzymatic Assays for this compound

| Enzyme | Source | Principle | Sensitivity | Reference(s) |

|---|---|---|---|---|

| ACC Synthase | Tomato (bLE-ACS2) | Inhibition of the conversion of S-adenosylmethionine to ACC. | Detects as low as 0.02 μM this compound. | asm.orgnih.gov |

| β-cystathionase | Salmonella typhimurium | Inhibition of the conversion of cystathionine (B15957) to homocysteine, pyruvate, and ammonia. | Can detect as little as 1.0 pmol of this compound. | nih.gov |

| β-cystathionase | Escherichia coli K-12 | Inhibition of β-cystathionase activity. | Detectable at 0.1 μM this compound. | asm.org |

Chromatographic Techniques for Detection and Quantification in Biological Samples (e.g., Amino Acid Analyzer, LC-MS)

Chromatographic techniques are widely used for the separation, detection, and quantification of this compound and its precursors in biological samples. Early methods utilized paper chromatography to semi-quantitatively detect this compound and dihydrothis compound. tandfonline.com

More advanced and quantitative methods have since been developed. The use of an amino acid analyzer allows for the accurate determination of this compound and dihydrothis compound in plant tissues, such as soybean nodules. tandfonline.comresearchgate.net This method provides quantitative data on the distribution of these compounds within the plant. tandfonline.com

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a highly sensitive and specific method for the analysis of this compound. nih.govresearchgate.net This technique allows for the simultaneous determination of this compound, dihydrothis compound, and serinol in bacterial cultures and plant extracts. nih.govresearchgate.nettohoku.ac.jp Samples are often derivatized with phenylisothiocyanate (PITC) prior to analysis to improve their chromatographic properties and detection sensitivity. tohoku.ac.jpnih.gov LC-MS provides unequivocal identification and quantification of these compounds, making it an invaluable tool in metabolic and genetic studies of this compound. nih.gov

Structural Biology and Computational Approaches

While genetic and analytical methods have been pivotal, structural biology and computational approaches are beginning to provide deeper insights into the molecular mechanisms of this compound action. The determination of the three-dimensional structures of this compound's target enzymes, such as ACC synthase and β-cystathionase, can reveal the precise nature of their interaction with the inhibitor.

Computational modeling can be used to simulate the docking of this compound into the active sites of these enzymes, helping to explain its inhibitory potency and specificity. For example, the double bond between C3 and C4 in this compound is thought to be critical for its potent inhibition of ACC synthase, a hypothesis that can be explored through molecular modeling. tohoku.ac.jp Structure similarity analysis has identified human protein analogs to the plant enzymes targeted by this compound, suggesting potential avenues for future research. researchgate.net Although detailed structural studies of this compound in complex with its target enzymes are still emerging, these approaches hold great promise for a more complete understanding of its biological function at the molecular level.

Elucidation of Enzyme-Inhibitor Binding Mechanisms

This compound is recognized for its potent inhibitory effects on key enzymes in plant and bacterial metabolic pathways. A primary target is β-cystathionase, an enzyme involved in the biosynthesis of methionine. nih.govresearchgate.net this compound acts as an irreversible inhibitor of β-cystathionase in both bacteria and plants. researchgate.net As a structural analog of cystathionine, it effectively blocks the enzyme's function. researchgate.net Studies on corn seedlings treated with this compound revealed a significant accumulation of radioactive cystathionine, providing strong evidence for the impairment of the transsulfuration pathway. nih.gov

Another crucial enzyme targeted by this compound is 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting enzyme in the ethylene biosynthesis pathway in higher plants. asm.orgnih.gov this compound competitively inhibits ACC synthase, thereby reducing ethylene production. asm.orgnih.gov This inhibition is quite potent, with a low inhibition constant (Ki) of 0.025 μM for the tomato ACC synthase isozyme bLE-ACS2. asm.orgresearchgate.net The inhibitory effect of this compound on ACC synthase is detectable at concentrations as low as 0.02 μM. asm.org The mechanism of inhibition involves this compound acting as a structural analogue of aminoethoxyvinylglycine (AVG), another well-known inhibitor of ACC synthase. asm.orgnih.gov

Kinetic and X-ray crystallographic studies on the interaction of L-aminoethoxyvinylglycine (AVG), a structural analog of this compound, with Escherichia coli cystathionine β-lyase (CBL) have provided insights into the binding mechanism. nih.gov These studies revealed a slow-binding inhibition mechanism where a long-lived, slowly dissociating enzyme-inhibitor complex is formed. nih.gov The crystal structure of the CBL-AVG complex suggests that the inhibitor binds similarly to the substrate, but the reaction proceeds in a non-typical manner after α-proton abstraction, leading to a "dead-end" ketimine derivative. nih.gov This detailed structural and kinetic information helps to explain the inhibitory action of this compound. nih.gov

Table 1: Enzymes Inhibited by this compound and Related Findings

| Enzyme | Organism/Tissue | Type of Inhibition | Key Findings | Citations |

| β-cystathionase | Bacteria and Plants | Irreversible | Acts as an analog of cystathionine. | researchgate.net |

| β-cystathionase | Corn and Spinach Seedlings | Partial in vivo | Led to a 22-fold increase in radioactive cystathionine accumulation in corn. | nih.gov |

| 1-aminocyclopropane-1-carboxylate (ACC) synthase | Tomato (bLE-ACS2) | Competitive | Ki value of 0.025 μM; inhibition detectable at 0.02 μM. | asm.orgresearchgate.net |

| Cystathionine β-lyase (CBL) | Escherichia coli | Slow-binding (by AVG analog) | Forms a long-lived, slowly dissociating enzyme-inhibitor complex. | nih.gov |

Application of Homology Modeling and Molecular Docking

In the absence of an experimentally determined three-dimensional structure for certain target enzymes, computational methods like homology modeling and molecular docking have been employed to investigate the interaction between this compound and its target proteins. wjpps.comnih.govissaasphil.org For instance, the protein structure of a target enzyme in Bradyrhizobium elkanii was modeled to study its docking with this compound. wjpps.com The results of such in silico docking predicted a strong binding affinity, suggesting that this compound is capable of inhibiting the enzyme and thereby enhancing nodulation. wjpps.com These computational approaches provide valuable insights into the structural and functional features of the enzyme-inhibitor complex, which can be instrumental in designing site-directed mutagenesis experiments to further understand and manipulate rhizobial infection in legumes. wjpps.com

Molecular docking simulations have also been used to compare the binding of different ligands to target proteins, providing a basis for rational drug and inhibitor design. innspub.net These techniques allow for the exploration of molecular interactions at an atomic level, offering insights into binding affinities and specific binding sites. innspub.net The combination of homology modeling, molecular docking, and molecular dynamics simulations has proven to be a powerful approach for elucidating the binding mechanisms of inhibitors like this compound, especially when experimental structural data is unavailable. issaasphil.org

Potential Applications in Agricultural and Environmental Biotechnology

Utilization as a Research Probe in Plant Hormone Studies

This compound's specific inhibitory action on ethylene biosynthesis makes it a valuable chemical tool for studying the role of this plant hormone in various physiological processes. tandfonline.comtandfonline.com By blocking the conversion of S-adenosylmethionine (SAM) to ACC, this compound allows researchers to investigate the consequences of reduced ethylene levels in plants. tandfonline.com This is particularly useful for dissecting complex signaling pathways and understanding gene function, sometimes bypassing the issue of gene redundancy that can complicate genetic studies. tandfonline.com For example, this compound and its analog AVG have been used to demonstrate the inhibitory role of ethylene in the nodulation process of legumes. apsnet.org The application of these inhibitors to this compound-deficient mutant strains of B. elkanii was shown to restore a wild-type nodulation pattern, confirming that the beneficial effect of this compound on nodulation is mediated through its inhibition of ethylene biosynthesis. apsnet.org

Strategies for Enhancing Legume-Rhizobia Symbiosis in Crop Systems

The ability of this compound to inhibit ethylene synthesis is a key strategy employed by some rhizobia to enhance their symbiotic relationship with legumes. researchgate.netcdnsciencepub.com Ethylene is known to negatively regulate nodule development, and by producing this compound, bacteria like Bradyrhizobium elkanii can suppress this inhibitory effect, leading to enhanced nodulation and competitiveness. apsnet.orgresearchgate.netnih.gov Studies have shown that this compound-producing strains of B. elkanii are more competitive for nodulation on host plants like Macroptilium atropurpureum compared to non-producing mutants. nih.govoup.com This enhancement of competitiveness occurs at a late stage in the nodulation process. oup.com

The genes responsible for this compound biosynthesis, primarily the rtx gene cluster, have been identified and characterized. nih.govasm.org The rtxA and rtxC genes are essential for its production. nih.govasm.org The rtxC gene, in particular, is involved in the final desaturation step, converting dihydrothis compound to this compound. researchgate.net Understanding the genetic basis of this compound production opens up possibilities for manipulating this trait to improve symbiotic nitrogen fixation in agricultural systems. pnas.org For instance, nodulation-restrictive genes in host plants could potentially be manipulated to favor interactions with highly efficient, this compound-producing rhizobial inoculants. pnas.org

Exploration in Plant Genetic Transformation Methodologies

The inhibitory effect of ethylene on Agrobacterium-mediated plant transformation has been documented. oup.com Ethylene generated by plant tissues during inoculation can hinder the transformation process. oup.com The application of ethylene inhibitors like aminoethoxyvinylglycine (AVG), a structural analog of this compound, has been shown to significantly reduce this inhibition. oup.com This suggests a potential role for this compound or the genes responsible for its synthesis in improving plant genetic transformation efficiencies. oup.com By introducing the this compound biosynthesis genes (rtxACDEFG) into Agrobacterium tumefaciens, it was demonstrated that the engineered bacterium could produce biologically active this compound, provided a precursor was supplied. oup.com This opens the door to developing novel transformation systems where the vector itself produces an ethylene inhibitor, thereby creating a more favorable environment for gene transfer. While direct application in widely used transformation protocols is still exploratory, it represents an innovative strategy to overcome a common bottleneck in plant biotechnology. mdpi.com

Implications for Ecological Management and Biocontrol Strategies

The production of this compound by certain bacteria has broader ecological implications. For example, some species of Burkholderia are known to produce this compound. researchgate.net While some Burkholderia species are pathogenic, others are utilized as biocontrol agents against plant pathogens. researchgate.net Their ability to produce antimicrobial compounds and compete for nutrients and space contributes to their biocontrol efficacy. researchgate.net The hormonal manipulation of host plants by this compound-producing microbes can influence plant growth and resource allocation, which can have cascading effects on the surrounding ecosystem. researchgate.netnih.gov

From a weed management perspective, understanding the chemical ecology of plant-herbivore and plant-microbe interactions is crucial for developing effective biocontrol strategies. mdpi.com While not directly a biocontrol agent against weeds, the principles of manipulating microbial products like this compound to influence plant health and inter-species competition are relevant. For instance, promoting beneficial, this compound-producing rhizobia could enhance the health and competitiveness of desired legume crops against invasive weeds. Conservation biological control, which aims to enhance the populations of natural enemies of pests, could also indirectly benefit from practices that support a healthy soil microbiome, including beneficial rhizobia. agriculture-biodiversite-oi.org

Evolutionary Ecology and Future Research Directions in Rhizobitoxine Biology

Co-evolutionary Dynamics of Rhizobitoxine-Producing Microbes and Host Plants

The production of this compound by certain microbes, particularly the legume symbiont Bradyrhizobium elkanii, represents a fascinating case of co-evolutionary dynamics with their host plants. embopress.org This relationship is not purely mutualistic, as this compound can induce chlorosis in some host plants like soybeans, giving the interaction a pathogenic character. apsnet.orgnih.gov However, research has revealed a positive and crucial role for this compound in the symbiotic process, suggesting a complex evolutionary trade-off. tohoku.ac.jpnih.gov

The primary mechanism driving this co-evolutionary advantage is the inhibition of the plant hormone ethylene (B1197577). apsnet.orgnih.gov Ethylene is a key regulator in plants that can inhibit or down-regulate the development of root nodules, the specialized organs where nitrogen fixation occurs. apsnet.orgnih.govug.edu.gh this compound acts as a potent inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting enzyme in the ethylene biosynthesis pathway. tohoku.ac.jpresearchgate.netasm.org By producing this compound, B. elkanii suppresses the host's ethylene production, thereby enhancing its own ability to form nodules and establish a successful symbiosis. tohoku.ac.jpnih.govasm.org

This microbial manipulation of host hormonal signaling provides a significant competitive advantage. Studies have shown that this compound-producing strains of B. elkanii exhibit enhanced nodulation and competitiveness for nodule occupancy compared to mutants unable to produce the toxin, particularly in host plants whose nodulation is sensitive to ethylene. nih.govasm.orgasm.org For example, in Macroptilium atropurpureum (siratro) and Vigna radiata (mungbean), the presence of this compound leads to a greater number of mature nodules. apsnet.orgnih.gov This suggests that this compound production is an effective strategy for the bacteria to ensure their symbiotic success, especially in environments with competing rhizobial strains. nih.govasm.org The host plant, in turn, benefits from the increased nitrogen fixation from a more robust nodulation, tolerating the occasional negative effect of chlorosis. This intricate interplay, where the microbe modulates a fundamental plant process for its own benefit, which in turn can benefit the host, is a clear indicator of a long-standing co-evolutionary relationship.

Unexplored Biological Functions and Regulatory Networks

While the roles of this compound as an inhibitor of β-cystathionase and ACC synthase are well-established, there remain several unexplored biological functions and regulatory aspects of this compound. asm.orgnih.gov The full extent of its impact on plant physiology beyond ethylene inhibition and methionine biosynthesis disruption is not completely understood. nih.gov For instance, the chlorosis induced by this compound is linked to methionine deficiency, which affects chlorophyll (B73375) biosynthesis, but other downstream metabolic consequences are likely yet to be discovered. nih.gov

The regulatory networks that control this compound production in bacteria are also an area ripe for further investigation. The biosynthesis of this compound is directed by the rtx gene cluster. asm.orgoup.com While key genes like rtxA and rtxC have been identified as essential for its synthesis and the desaturation of its precursor, dihydrothis compound, the precise signals that trigger the expression of this operon are not fully elucidated. tohoku.ac.jpnih.govasm.org The establishment of the rhizobium-legume symbiosis is known to involve an exchange of molecular signals, such as flavonoids from the plant root that activate bacterial nod genes. frontiersin.org It is plausible that specific host-derived signals or environmental cues in the rhizosphere regulate the expression of the rtx genes, ensuring that this compound is produced at the opportune moment during the infection and nodulation process. Understanding this regulatory network could reveal how the bacterium integrates information from the host and its environment to deploy this potent modulator of host physiology.

Furthermore, the biological activity of dihydrothis compound, a precursor that is often co-produced with this compound, is not fully resolved. tohoku.ac.jpasm.org While some studies suggest it lacks significant biological effects in planta, its consistent production implies it may have a yet-to-be-discovered role, or its conversion to this compound is a key regulatory step. tohoku.ac.jp

Integration of Multi-Omics Approaches (Genomics, Transcriptomics, Metabolomics)

The application of multi-omics approaches is poised to significantly advance our understanding of this compound biology. researchgate.net

Genomics: The initial cloning and sequencing of the this compound biosynthesis gene cluster (rtx) was a foundational step. asm.org Comparative genomics has already provided insights, revealing that the rtx gene cluster is present not only in the symbiont Bradyrhizobium elkanii but also in plant pathogens like Burkholderia andropogonis and has even been identified as a putative transposon in Xanthomonas oryzae. tohoku.ac.jpnih.gov This suggests horizontal gene transfer may have played a role in the dissemination of this trait among diverse bacteria. tohoku.ac.jp Future genomic studies could focus on the diversity and evolution of the rtx cluster across a broader range of this compound-producing microbes, potentially identifying novel genes involved in its regulation, transport, or resistance.

Transcriptomics: RNA-sequencing (RNA-seq) has been used to study the effect of symbiotic regulators on the expression of symbiotic genes in rhizobia upon treatment with plant-derived flavonoids. frontiersin.org This approach can be extended to specifically investigate the expression of the rtx operon in response to various host exudates and environmental conditions. Furthermore, transcriptomic analysis of host plants exposed to this compound could reveal the global changes in gene expression induced by the toxin, providing a more comprehensive picture of its effects on plant defense, metabolism, and development beyond the known targets.

Metabolomics: Metabolomic profiling of both the this compound-producing bacteria and the host plant will be crucial for a holistic understanding. In the bacteria, it can help to fully elucidate the biosynthetic pathway and identify any unknown intermediates or side products. researchgate.net In the plant, metabolomics can map the systemic metabolic perturbations caused by the inhibition of β-cystathionase and ACC synthase. nih.gov This could uncover previously unknown metabolic pathways affected by this compound and explain the full range of physiological responses observed in the host, including the mechanisms leading to chlorosis and growth inhibition. nih.gov The integration of these 'omics' datasets will provide a systems-level view of this compound's role in microbial physiology and plant-microbe interactions. researchgate.net

Role of this compound in Complex Microbial Communities and Ecosystems

This compound's influence likely extends beyond the one-on-one interaction between the producing microbe and its immediate host, playing a role in structuring more complex microbial communities and impacting ecosystem functions. researchgate.net As a secreted metabolite, this compound can act as a signaling molecule or an antimicrobial agent in the competitive rhizosphere environment. nih.govfrontiersin.org

The ability of this compound to inhibit ethylene synthesis is particularly relevant in this context. researchgate.net Ethylene is not only a plant hormone but is also recognized as a signaling molecule that can mediate plant defense responses against a wide range of microbes. tohoku.ac.jp By suppressing ethylene production, this compound-producing bacteria could potentially modulate the host's defenses, making the local root environment more or less hospitable to other colonizing microorganisms. tohoku.ac.jpresearchgate.net This could influence the assembly and composition of the root microbiome.

Development of Novel Biotechnological Tools Based on this compound Mechanisms

The unique biochemical activities of this compound present several opportunities for the development of novel biotechnological tools. tohoku.ac.jpresearchgate.net

Herbicidal Applications: this compound has demonstrated potent herbicidal properties. cambridge.orgcambridge.org It induces chlorosis and retards growth in various plant seedlings, with its phytotoxicity being comparable to commercial herbicides like amitrole (B94729) on a molar basis. cambridge.orgcambridge.org A notable feature is its differential phytotoxicity among plant species; for example, it is highly effective against sorghum but much less so against Kentucky bluegrass. cambridge.org This selectivity suggests that this compound or its synthetic analogs could be developed into bioherbicides with specific target ranges, potentially reducing the environmental impact associated with broad-spectrum chemical herbicides. umn.edu

Enhanced Plant Transformation: A significant bottleneck in plant genetic engineering is the stress response, including ethylene production, that occurs when plant tissues are wounded and inoculated with Agrobacterium tumefaciens. oup.com This ethylene production often inhibits the efficiency of Agrobacterium-mediated transformation. oup.com Since this compound is a powerful inhibitor of ethylene synthesis, it has been proposed as a tool to enhance transformation efficiency. tohoku.ac.jpoup.com Research has shown that introducing the this compound biosynthesis genes (rtxACDEFG) into A. tumefaciens can lead to the production of biologically active this compound. oup.comoup.com This engineered Agrobacterium could then suppress the host plant's ethylene response during inoculation, potentially leading to more efficient and reliable gene transfer in recalcitrant plant species. oup.com

Improved Symbiotic Nitrogen Fixation: The ability of this compound to enhance nodulation in certain legumes could be harnessed to improve agricultural productivity. tohoku.ac.jp For rhizobial strains that are effective nitrogen fixers but poor competitors or nodulators due to host ethylene responses, the introduction of the rtx gene cluster could be a viable strategy to boost their symbiotic performance. tohoku.ac.jp This approach could lead to the development of superior rhizobial inoculants that can outcompete less effective native soil bacteria and form more nitrogen-fixing nodules, ultimately increasing crop yields. tohoku.ac.jp

| Parameter | Finding | Reference(s) |

| Herbicidal Activity | Phytotoxicity comparable to the commercial herbicide amitrole on a molar basis in pre-emergence tests with mustard. | cambridge.org |

| Differential Phytotoxicity | Highly phytotoxic to sorghum, moderately so to large crabgrass, but wheat and Kentucky bluegrass are tolerant. | cambridge.orgcambridge.org |

| Enzyme Inhibition | Competitively inhibits 1-aminocyclopropane-1-carboxylate (ACC) synthase with a very low inhibition constant (Ki) of 0.025 µM. | asm.org |

| Symbiotic Enhancement | Elimination of this compound production in B. elkanii decreased nodule numbers and competitiveness on Macroptilium atropurpureum. | nih.govasm.org |

| Biotechnological Production | Agrobacterium tumefaciens engineered with rtxACDEFG genes produced up to 14 µM of this compound in culture. | oup.comoup.com |

Q & A

Q. What is the role of rhizobitoxine in legume-rhizobia symbiosis, and how is this studied experimentally?

this compound enhances symbiosis by inhibiting ethylene biosynthesis in host plants, reducing stress responses that might otherwise impede nodulation. Experimental approaches include:

- Competitive nodulation assays comparing wild-type and this compound-deficient Bradyrhizobium strains (e.g., gene knockout mutants like rtxA⁻) .

- Ethylene quantification in plant tissues using gas chromatography or 1-aminocyclopropane-1-carboxylate (ACC) synthase activity assays after this compound treatment .

Q. What are the key genes involved in this compound biosynthesis, and how are they validated?

The rtxA and rtxB genes in Bradyrhizobium japonicum are critical for this compound production. Validation methods include:

- Mutational analysis to disrupt gene function and assess loss of phytotoxin activity .

- Complementation studies using plasmid-borne wild-type genes to restore this compound synthesis in mutant strains .

Q. Which experimental models are optimal for studying this compound's ethylene inhibition effects?

- Plant systems : Soybean (Glycine max) and carnation (Dianthus caryophyllus) are commonly used, with ethylene-sensitive mutants providing controlled comparisons .

- Enzyme assays : Purified ACC synthase or cystathionine β-lyase incubated with this compound analogs (e.g., methoxy/ethoxy derivatives) to measure inhibition kinetics .

Advanced Research Questions

Q. How can researchers design experiments to assess the ecological fitness of this compound-producing strains?

Fitness metrics include:

- Nodule occupancy rates : Co-inoculating plants with competing strains (e.g., this compound-producing vs. non-producing) and quantifying strain-specific nodule colonization via PCR or fluorescent markers .

- Poly-β-hydroxybutyrate (PHB) content : PHB serves as an energy reserve; however, its correlation with fitness is context-dependent and requires strain-specific validation via gas chromatography or spectrophotometry .

Q. What methodologies resolve contradictions in this compound gene expression data, such as translational frameshift errors?

- Sequencing validation : Re-sequencing genomic regions (e.g., rtxA/rtxB loci) using Sanger or long-read sequencing to correct errors from earlier studies .

- Proteomic analysis : SDS-PAGE and mass spectrometry to confirm protein expression patterns inconsistent with frameshift hypotheses .

Q. How are stable this compound analogs synthesized for functional studies, and what challenges arise?

- Triazole analogs : Replace the labile enol ether group with a 1,2,3-triazole via Huisgen cycloaddition, using ethynylglycine precursors and azide derivatives. Challenges include stereochemical control, resolved by chiral HPLC separation of diastereomers .

- Activity validation : Testing analogs for ACC synthase inhibition using in vitro enzyme assays and in planta ethylene suppression .

Q. What strategies validate target enzyme inhibition by this compound in complex plant systems?

- Isotopic labeling : Tracing metabolic flux in methionine or ethylene pathways using ¹⁴C-labeled substrates to quantify pathway disruption .

- Crystallography : Resolving this compound-enzyme complexes (e.g., ACC synthase) to identify binding motifs and competitive inhibition mechanisms .

Methodological Considerations

- Data contradiction : Replicate sequencing and orthogonal assays (e.g., enzymatic activity + transcriptomics) mitigate errors from single-method studies .

- Synthetic challenges : Prioritize modular chemistry (e.g., click reactions) for analog synthesis and employ chiral separations to address stereoisomer complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.